5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is a chemical compound known for its diverse applications in various fields It is a derivative of hydantoin, characterized by the presence of a trichloromethylthio group attached to the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin typically involves the reaction of 5,5-dimethylhydantoin with trichloromethylthiolating agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydantoin derivatives.
Industry: It is used in the production of biocidal materials, such as antimicrobial coatings and fibers.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin involves its interaction with molecular targets, leading to various biological effects. The trichloromethylthio group is believed to play a crucial role in its antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes . The compound’s hydantoin ring structure also contributes to its biological activity by interacting with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-3-(trichloromethylthio)hydantoin: Similar in structure but with phenyl groups instead of methyl groups.
5-Methyl-5-phenylhydantoin: Contains one phenyl and one methyl group.
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Uniqueness
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethylthio group enhances its reactivity and antimicrobial activity compared to other hydantoin derivatives .
Properties
CAS No. |
3204-37-3 |
---|---|
Molecular Formula |
C6H7Cl3N2O2S |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
5,5-dimethyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H7Cl3N2O2S/c1-5(2)3(12)11(4(13)10-5)14-6(7,8)9/h1-2H3,(H,10,13) |
InChI Key |
FBPYJLYICYPYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.